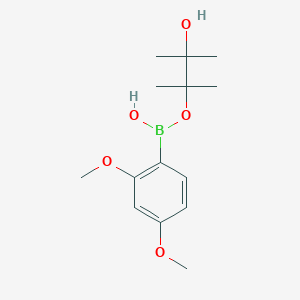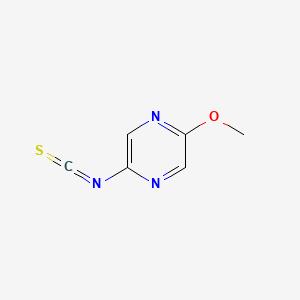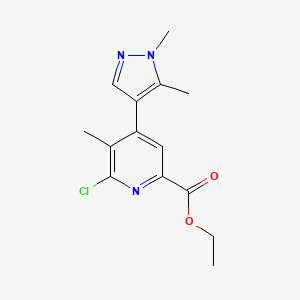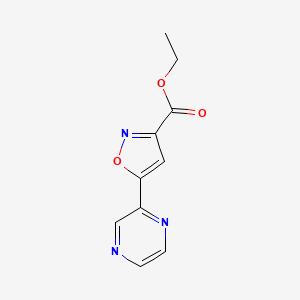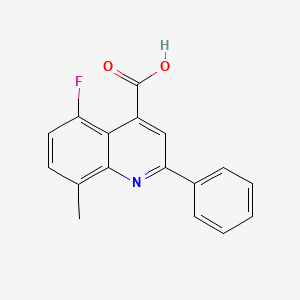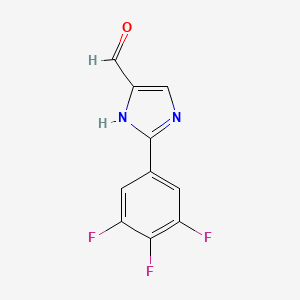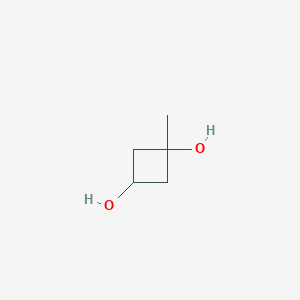
1-Methylcyclobutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclobutane-1,3-diol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a cyclobutane ring with a methyl group and two hydroxyl groups attached at the 1 and 3 positions, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclobutane-1,3-dione using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methylcyclobutane-1,3-dione. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form this compound derivatives with different degrees of saturation.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products:
Oxidation: 1-Methylcyclobutane-1,3-dione or 1-methylcyclobutane-1,3-dicarboxylic acid.
Reduction: Various saturated derivatives of this compound.
Substitution: 1-Methylcyclobutane-1,3-dichloride or 1-methylcyclobutane-1,3-dibromide.
Scientific Research Applications
1-Methylcyclobutane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cycloalkanes and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methylcyclobutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Methylcyclopentane-1,3-diol: Features a five-membered ring, leading to variations in ring strain and stability.
1,2-Dimethylcyclobutane-1,3-diol: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-Methylcyclobutane-1,3-diol is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
2411494-73-8 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)2-4(6)3-5/h4,6-7H,2-3H2,1H3 |
InChI Key |
JBKPAMWOSAMZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


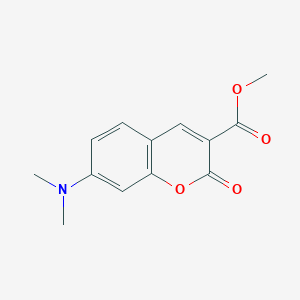
![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)
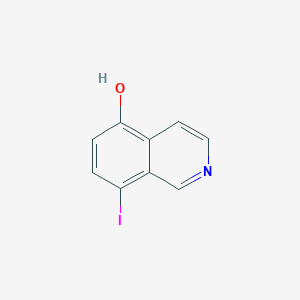
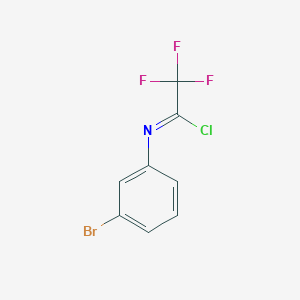
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)

